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Compound of Interest

Compound Name: 3-Bromo-4-formylbenzonitrile

Cat. No.: B113230

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Bromo-4-formylbenzonitrile (CsHsBrNO), a key intermediate in pharmaceutical synthesis.
The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Core Spectroscopic Data

The following tables summarize the predicted and observed spectroscopic data for 3-Bromo-4-
formylbenzonitrile. This data is crucial for the structural elucidation and purity assessment of
the compound.

Table 1: *"H NMR Spectroscopic Data (Predicted)

e Solvent: CDCIs

e Frequency: 400 MHz
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. . Coupling
Chemical Shift o . .
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz
H-C=0
~10.2 S - 1H
(Aldehyde)
~8.1 d ~15 1H H-2
~7.9 dd ~8.0,~1.5 1H H-6
~7.8 d ~8.0 1H H-5

Note: Predicted values are based on the analysis of structurally similar compounds, such as 3-
formylbenzonitrile and other substituted benzaldehydes.

Table 2: *C NMR Spectroscopic Data (Predicted)

e Solvent: CDCIs

e Frequency: 100 MHz

Chemical Shift (8) ppm Assighment
~190 C=0 (Aldehyde)
~138 C-4

~137 C-6

~134 C-2

~130 C-5

~125 C-3 (C-Br)
~117 C=N (Nitrile)
~114 C-1

Note: Predicted values are based on analogous substituted benzonitriles and benzaldehydes.
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ble 3: : Predicted)

Functional Group

Wavenumber (cm~?) Intensity .

Assignment
~3100-3000 Medium Aromatic C-H Stretch

Aldehyde C-H Stretch (Fermi
~2850, ~2750 Weak

doublet)
~2230 Strong C=N Stretch (Nitrile)
~1700 Strong C=0 Stretch (Aldehyde)
~1600, ~1475 Medium-Strong Aromatic C=C Stretch
~1200-1000 Medium In-plane C-H Bending
~900-675 Strong Out-of-plane C-H Bending
~700-500 Medium-Strong C-Br Stretch

Table 4: Mass Spectrometry Data (Predicted)

« lonization Method: Electron lonization (EI)

m/z Relative Intensity (%) Assignment
[M]* (Molecular ion peak,

211/209 High showing bromine isotope
pattern)

210/208 Moderate [M-H]+

182/180 Moderate [M-CHO]*

129 Low [M-Br]*

102 Moderate [C7HaN]*

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with

approximately equal intensity. The monoisotopic mass of 3-Bromo-4-formylbenzonitrile is

208.94763 Da.[1]
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Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These
protocols are generalized and may require optimization based on the specific instrumentation
used.

'H and **C Nuclear Magnetic Resonance (NMR)
Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of 3-Bromo-4-formylbenzonitrile in
0.6-0.7 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS)
as an internal standard.

¢ Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
e 1H NMR Acquisition:

o Acquire the spectrum at room temperature.

[e]

Set the spectral width to cover the range of -2 to 12 ppm.

o

Use a pulse angle of 30-45 degrees.

[¢]

Set the relaxation delay to 1-2 seconds.

[¢]

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise
ratio.

e 13C NMR Acquisition:
o Acquire the spectrum using proton decoupling.
o Set the spectral width to cover the range of 0 to 200 ppm.
o Use a pulse angle of 45 degrees.

o Set the relaxation delay to 2-5 seconds.
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o Acquire a larger number of scans (typically 1024 or more) due to the low natural
abundance of 13C.

o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and referencing the chemical shifts to
TMS (0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Grind a small amount (1-2 mg) of 3-Bromo-4-formylbenzonitrile with approximately 100-
200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a
fine, homogeneous powder is obtained.

o Place the powder into a pellet-forming die and press it under high pressure (8-10 tons)
using a hydraulic press to form a transparent or translucent pellet.

e Instrumentation: Use a Fourier-Transform Infrared spectrometer.

o Data Acquisition:

[¢]

Acquire a background spectrum of the empty sample compartment.

[¢]

Place the KBr pellet in the sample holder.

[e]

Acquire the sample spectrum over a range of 4000 to 400 cm™1,

o

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

o Data Processing: The software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
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« lonization: Utilize Electron lonization (EI) with a standard electron energy of 70 eV. This
method is known to produce characteristic fragmentation patterns that aid in structural
elucidation.[2]

e Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40
to 300.

o Data Analysis: Identify the molecular ion peak, which should exhibit the characteristic
isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity
separated by 2 m/z units). Analyze the major fragment ions to deduce the structure of the
molecule.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the key
structural features of 3-Bromo-4-formylbenzonitrile relevant to its spectroscopic signatures.
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Sample Preparation

3-Bromo-4-formylbenzonitrile

Spectroscop

NMR Spectroscopy

IR Spectroscopy Mass Spectrometry (H, 13C)
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Structural Elucidation Purity Assessment

Expected Spectroscopic Signals

Bromo (-Br)
MS: M/M+2 isotope pattern

Aromatic Ring

3-Bromo-4-formylbenzonitrile 'H: ~7.8-8.1 ppm
13C: ~114-138 ppm
IR: ~1600, 1475 cm~* (C=C)

Nitrile (-C=N)
13C: ~117 ppm
IR: ~2230 cm™1

Aldehyde (-CHO)
1H: ~10.2 ppm (s)

13C: ~190 ppm
IR: ~1700 cm~1 (C=0), ~2850, 2750 cm~* (C-H)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b113230?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b113230?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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